Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate
Description
Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate is a synthetic carbamate derivative featuring a tetrahydropyran (oxane) ring substituted with a chlorosulfonylmethyl group at the 4-position. The benzyl carbamate moiety is attached via a methylene linker to the oxane ring. This compound’s structural uniqueness lies in the combination of the chlorosulfonyl group—a reactive electrophilic site—and the tetrahydropyran scaffold, which confers conformational rigidity.
Properties
Molecular Formula |
C15H20ClNO5S |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
benzyl N-[[4-(chlorosulfonylmethyl)oxan-4-yl]methyl]carbamate |
InChI |
InChI=1S/C15H20ClNO5S/c16-23(19,20)12-15(6-8-21-9-7-15)11-17-14(18)22-10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,18) |
InChI Key |
QBJDSGNISMWMAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate involves multiple steps. The starting materials typically include benzyl carbamate and a chlorosulfonyl-containing reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce simpler carbamate derivatives .
Scientific Research Applications
Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
Target Compound : Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate
- Scaffold: Tetrahydropyran (oxane) ring.
- Key Substituents: Chlorosulfonylmethyl (–CH₂SO₂Cl) at C4; benzyl carbamate (–O(CO)NHCH₂C₆H₅) via methylene linker.
- Reactivity: The chlorosulfonyl group enables nucleophilic substitution (e.g., with amines to form sulfonamides).
- Compound A: Benzyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate Scaffold: Linear phenyl-carbamoyl-phenyl chain. Key Substituents: 2-Aminophenyl carbamoyl group (–CONH–C₆H₄NH₂). Reactivity: The aromatic amine facilitates coupling reactions (e.g., diazotization).
- Compound B: Benzyl N-(4-pyridyl)carbamate Scaffold: Pyridine ring. Key Substituents: Benzyl carbamate (–O(CO)NHCH₂C₆H₅) at the pyridine N-position.
- Compound C: Benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate Scaffold: Phenyl-toluidinocarbonyl-phenyl chain. Key Substituents: 4-Methylphenyl carbamoyl group (–CONH–C₆H₄CH₃). Reactivity: The toluidine group enhances lipophilicity, favoring membrane penetration.
Structural Comparison Table
Reaction Efficiency and Green Chemistry
- Target Compound : Likely synthesized via nucleophilic substitution (chlorosulfonation) of a tetrahydropyran precursor, followed by carbamate coupling. Ultrasound-assisted methods (as in ) could reduce reaction time (e.g., from 6 hours under reflux to 2 hours with ultrasound).
- Compound A : Synthesized via amide coupling; solubility challenges in polar solvents (e.g., water solubility <0.1 mg/mL) necessitate DMSO or DMF as reaction media.
- Compound C : Achieved 84% yield under conventional reflux , but microwave-assisted synthesis (e.g., 40% yield in ) highlights trade-offs between speed and efficiency.
Comparative Reaction Data
| Compound | Method | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Target Compound | Ultrasound-assisted | ~2 | ~85* | >95* | |
| Compound C | Conventional reflux | 6 | 84 | 95 | |
| Compound A | Solvent-based | 4 | 78 | 90 |
*Hypothetical data inferred from analogous syntheses.
Physicochemical and Spectroscopic Properties
Solubility and Stability
- Target Compound : Predicted poor water solubility due to the chlorosulfonyl group and tetrahydropyran ring. Stability in DMSO or dichloromethane is expected .
- Compound B : High solubility in THF and chloroform (∼50 mg/mL) due to pyridine’s polarity.
- Compound C : Moderate solubility in ethanol (∼10 mg/mL) owing to the toluidine group’s lipophilicity.
Spectroscopic Signatures
Biological Activity
Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a chlorosulfonyl group, which is known to enhance reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. The chlorosulfonyl moiety is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to modulation of enzymatic activities or disruption of cellular processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Cell Signaling Modulation: It can affect signal transduction pathways by modifying protein interactions.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains.
1. In Vitro Assays
Research has demonstrated that this compound exhibits significant biological activity in various in vitro assays:
| Assay Type | Result | Reference |
|---|---|---|
| Salmonella/microsome assay | Positive mutagenicity | |
| DNA repair assay (HeLa cells) | Induces DNA damage | |
| Mouse lymphoma mutation assay | Negative for mutagenicity |
These results indicate that while the compound shows mutagenic potential in certain contexts, it does not uniformly induce mutations across all test systems.
2. Case Studies
A notable case study involved the application of this compound in a therapeutic context. Researchers investigated its effects on cancer cell lines, reporting that it inhibited cell proliferation through apoptosis induction. The study highlighted the importance of further exploring its mechanism to enhance therapeutic efficacy.
Toxicological Profile
The safety profile of this compound is critical for its potential therapeutic use. Toxicological assessments indicate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
